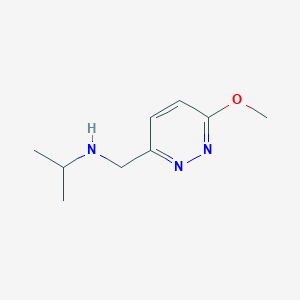

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(6-methoxypyridazin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7(2)10-6-8-4-5-9(13-3)12-11-8/h4-5,7,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVMPUFLPHWRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine typically involves the reaction of 6-methoxy-pyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyridazine derivatives.

Scientific Research Applications

Pharmaceutical Development Applications

- Medicinal Chemistry : The compound's structure allows for modifications that can lead to derivatives with enhanced efficacy against specific diseases. Preliminary studies indicate potential applications in treating metabolic disorders such as obesity and diabetes, as well as cardiovascular diseases .

-

Biological Activity : Similar compounds have demonstrated various biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Neuroactive capabilities

These activities are essential for developing therapeutics targeting conditions like nonalcoholic steatohepatitis (NASH) and hyperlipidemia .

Interaction Studies

Research has focused on how isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine interacts with various biological targets. For instance, studies on pyridazine derivatives have shown their ability to modulate enzyme activity related to metabolic pathways .

Preclinical Evaluations

A series of pyridazine derivatives, including those structurally related to this compound, have been evaluated for anticancer properties. These studies highlight the potential of such compounds in targeting specific kinases involved in cancer progression .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxypyridazine | Similar pyridazine structure | Antimicrobial, anti-inflammatory |

| Isopropylamine | Contains an isopropyl group | Neuroactive properties |

| Aminoacetic Acid | Simple amino acid structure | Essential for protein synthesis |

| Pyridazine Derivatives | Varied substitutions on the pyridazine ring | Diverse biological activities |

This comparative analysis indicates that this compound may possess unique advantages due to its dual functionality.

Mechanism of Action

The mechanism of action of Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridazine/Pyridine Derivatives

Table 1: Key Structural and Physical Properties of Analogs

*Estimated based on substituent contributions (methoxy: -OCH₃ increases polarity; isopropyl: -iPr enhances lipophilicity).

Key Observations:

- Electron-Withdrawing vs.

- Lipophilicity : The trifluoromethyl (-CF₃) substituent () enhances lipophilicity (logP ~2–3) compared to methoxy (-OCH₃), which may improve membrane permeability in drug design .

- Synthetic Utility : Bromo-substituted analogs () are valuable intermediates for further functionalization via Suzuki or Buchwald-Hartwig couplings .

Heterocyclic Core Modifications

Table 2: Impact of Core Heterocycle on Properties

Key Observations:

Biological Activity

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, an isopropyl group, and a methoxy substitution. The molecular formula is , indicating the presence of multiple functional groups that may influence its biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.

- Anticancer Potential : Research indicates potential anticancer activity, particularly in inhibiting specific cancer cell lines.

- Neuroactive Effects : The presence of the isopropyl group may contribute to neuroactive properties, potentially affecting neurotransmitter systems.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxypyridazine | Similar pyridazine structure | Antimicrobial, anti-inflammatory |

| Isopropylamine | Contains an isopropyl group | Neuroactive properties |

| Aminoacetic Acid | Simple amino acid structure | Essential for protein synthesis |

| Pyridazine Derivatives | Varied substitutions on pyridazine | Diverse biological activities |

The mechanism of action for this compound likely involves interactions with specific molecular targets. For instance, pyridazine derivatives have been shown to interact with GABA receptors, which may contribute to anxiolytic and anticonvulsant activities. Further studies are needed to elucidate the exact pathways involved in its biological effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Research exploring the neuroactive potential revealed that this compound could modulate neurotransmitter release, suggesting possible applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for producing Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine with high purity?

- Methodology : Optimize nucleophilic substitution or reductive amination reactions using pyridazine precursors. For example, introduce the isopropylamine group via a methoxypyridazine intermediate under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance purity .

- Critical Parameters : Monitor reaction temperature (e.g., 35–50°C for amine coupling) and stoichiometry of reagents (e.g., 1.2:1 molar ratio of isopropylamine to pyridazine derivative). Use TLC or HPLC to track reaction progress .

Q. How can spectroscopic techniques validate the structure of this compound?

- Approach :

- NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm (¹H) and pyridazine ring protons at δ 6.5–8.5 ppm. ¹³C NMR should show signals for the methoxy carbon (~55 ppm) and pyridazine carbons (120–150 ppm) .

- HRMS : Validate molecular weight (C₉H₁₆N₃O, theoretical [M+H]⁺ = 182.13) with <2 ppm error .

Q. What methods are recommended for assessing the compound’s solubility and stability in aqueous buffers?

- Experimental Design :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Quantify via UV-Vis spectroscopy (λmax ~260 nm for pyridazine derivatives) .

- Stability : Incubate at 37°C for 24–72 hours and analyze degradation products using LC-MS. Adjust buffer ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies in determining hydrogen-bonding networks for this compound?

- Strategy :

- Software Tools : Use SHELXL for refinement and Mercury for visualization. Compare hydrogen-bond geometries (distance, angle) with Etter’s graph set analysis to identify recurring motifs (e.g., R₂²(8) rings) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and ensure data integrity .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Docking : Use AutoDock Vina or Glide to model binding poses against target proteins (e.g., kinases). Parameterize the ligand with GAFF2 force field and assign charges via AM1-BCC .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bonds and hydrophobic contacts with VMD .

- Data Interpretation : Correlate docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy.

Q. How should researchers address contradictions in thermodynamic property measurements (e.g., logP, pKa)?

- Analytical Framework :

- logP : Compare shake-flask (experimental) vs. computational (XLogP3, Crippen method) values. Discrepancies >0.5 units suggest measurement errors (e.g., incomplete phase separation) .

- pKa : Use potentiometric titration (GLpKa) and validate with UV-metric assays. Adjust ionic strength to 0.15 M KCl for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.